6-fluoro-1H-indazol-5-amine

Catalog No.
S828625
CAS No.
709046-14-0
M.F
C7H6FN3
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-1H-indazol-5-amine

CAS Number

709046-14-0

Product Name

6-fluoro-1H-indazol-5-amine

IUPAC Name

6-fluoro-1H-indazol-5-amine

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C7H6FN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11)

InChI Key

GQKYKPLGNBXERW-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=CC(=C1N)F

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)F

6-Fluoro-1H-indazol-5-amine is an organic compound characterized by the molecular formula C7H6FN3C_7H_6FN_3 and a molecular weight of approximately 151.14 g/mol. It features a fluoro group at the 6-position and an amino group at the 5-position of the indazole ring system. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery due to its unique structural attributes that influence biological activity.

There is no current research available on the specific mechanism of action of 6-fluoro-1H-indazol-5-amine. However, indazole derivatives have been explored for various biological activities, including anti-cancer and anti-inflammatory properties [, ]. The presence of the fluorine and amine group in 6-fluoro-1H-indazol-5-amine could potentially influence its interaction with biological targets, but this remains speculative without further investigation.

6-Fluoro-1H-indazol-5-amine participates in several significant organic reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds, typically involving aryl halides and boronic acids, which can be utilized to synthesize various derivatives of indazoles .
  • Sandmeyer Reaction: Here, an aryl halide reacts with copper(I) salts and nitrogen sources, facilitating the introduction of nitrogen-containing groups .

These reactions highlight its versatility as a building block in synthetic organic chemistry.

The biological activity of 6-fluoro-1H-indazol-5-amine has been explored in various studies, indicating potential pharmacological properties. It has been recognized as a selective inhibitor for certain enzymes, such as CYP1A2, which plays a role in drug metabolism. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications .

Several synthesis methods for 6-fluoro-1H-indazol-5-amine have been documented:

  • Transition Metal-Catalyzed Reactions: These include palladium-catalyzed cross-coupling reactions that allow for the efficient formation of indazole derivatives from simpler precursors .
  • Reductive Cyclization: This method involves the cyclization of suitable precursors under reducing conditions to form the indazole framework.
  • Cycloaddition Reactions: The use of diazo compounds with arynes can also lead to the formation of indazoles through cycloaddition mechanisms .

6-Fluoro-1H-indazol-5-amine has several applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold in drug design, particularly for developing inhibitors targeting specific proteins or enzymes.
  • Biochemical Research: The compound can be used to study enzyme interactions and metabolic pathways due to its inhibitory effects on certain cytochrome P450 enzymes .

Interaction studies involving 6-fluoro-1H-indazol-5-amine have focused on its binding affinity to various biological targets. For instance, it has shown potential as an inhibitor of CYP1A2, suggesting that it could influence drug metabolism and efficacy when used in combination therapies . Further studies are needed to elucidate its full interaction profile with other proteins.

Several compounds share structural similarities with 6-fluoro-1H-indazol-5-amine. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
5-Amino-6-fluoro-1H-indazole0.97Contains an amino group at position 5
6-Fluoro-1H-indazole0.95Lacks the amino group but retains the fluoro substituent
6-Fluoroindazole derivativesVariesVarious substitutions on the indazole core
N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine0.94Combines quinoline structure with indazole

These compounds illustrate the diversity within the indazole family while emphasizing the specific characteristics that make 6-fluoro-1H-indazol-5-amine particularly interesting for research and development.

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Wikipedia

6-Fluoro-1H-indazol-5-amine

Dates

Modify: 2023-08-16

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